Cas no 805946-35-4 (5-4-(Ethylamino)butylhydantoin)

5-4-(Ethylamino)butylhydantoin is a hydantoin derivative with potential applications in pharmaceutical and chemical synthesis. Its structure features an ethylamino-butyl side chain, which may enhance solubility and reactivity in various formulations. This compound is of interest due to its versatility as an intermediate in organic synthesis, particularly in the development of biologically active molecules. Its hydantoin core provides a stable heterocyclic framework, while the ethylamino-butyl moiety offers opportunities for further functionalization. The compound may exhibit favorable stability under standard storage conditions, making it suitable for research and industrial use. Its precise properties depend on purity and synthesis conditions, requiring careful characterization for specific applications.
5-4-(Ethylamino)butylhydantoin structure
805946-35-4 structure
Product Name:5-4-(Ethylamino)butylhydantoin
CAS No:805946-35-4
MF:C9H17N3O2
MW:199.250181913376
CID:714691
PubChem ID:45039180
Update Time:2025-10-29

5-4-(Ethylamino)butylhydantoin Chemical and Physical Properties

Names and Identifiers

    • 2,4-Imidazolidinedione,5-[4-(ethylamino)butyl]-
    • 5-[4-(Ethylamino)butyl]hydantoin
    • 5-[4-(ethylamino)butyl]imidazolidine-2,4-dione
    • 2,4-Imidazolidinedione,5-[4-(ethylamino)butyl]
    • 5-[4-(ETHYLAMINO)BUTYL]-2,4-IMIDAZOLIDINEDIONE
    • 805946-35-4
    • AKOS006312103
    • DTXSID40661952
    • FT-0668140
    • 5-(4-(Ethylamino)butyl)imidazolidine-2,4-dione
    • 5-4-(Ethylamino)butylhydantoin
    • Inchi: 1S/C9H17N3O2/c1-2-10-6-4-3-5-7-8(13)12-9(14)11-7/h7,10H,2-6H2,1H3,(H2,11,12,13,14)
    • InChI Key: FPVBLMJDEKGTIU-UHFFFAOYSA-N
    • SMILES: O=C1C(CCCCNCC)NC(N1)=O

Computed Properties

  • Exact Mass: 199.13200
  • Monoisotopic Mass: 199.132
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.2A^2
  • XLogP3: 0

Experimental Properties

  • Density: 1.07
  • Refractive Index: 1.473
  • PSA: 70.23000
  • LogP: 1.02270

5-4-(Ethylamino)butylhydantoin Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E898000-100mg
5-[4-(Ethylamino)butyl]hydantoin
805946-35-4
100mg
$201.00 2023-05-18
TRC
E898000-250mg
5-[4-(Ethylamino)butyl]hydantoin
805946-35-4
250mg
$465.00 2023-05-18
TRC
E898000-500mg
5-[4-(Ethylamino)butyl]hydantoin
805946-35-4
500mg
$867.00 2023-05-18
TRC
E898000-1g
5-[4-(Ethylamino)butyl]hydantoin
805946-35-4
1g
$1596.00 2023-05-18

Additional information on 5-4-(Ethylamino)butylhydantoin

Professional Introduction to Compound with CAS No. 805946-35-4 and Product Name: 5-4-(Ethylamino)butylhydantoin

The compound with the CAS number 805946-35-4 and the product name 5-4-(Ethylamino)butylhydantoin represents a significant advancement in the field of chemical and pharmaceutical research. This compound has garnered considerable attention due to its unique structural properties and potential applications in various biochemical processes. The ethylamino substituent in its molecular structure plays a crucial role in modulating its reactivity and interaction with biological targets, making it a promising candidate for further investigation.

Recent studies have highlighted the importance of hydantoin derivatives in medicinal chemistry, particularly for their ability to exhibit antimicrobial and anti-inflammatory properties. The 5-4-(Ethylamino)butylhydantoin molecule, with its hydantoin core, is no exception. Research has demonstrated that this compound can interact with specific enzymes and receptors, leading to potential therapeutic benefits. For instance, its mechanism of action may involve inhibiting key enzymes involved in pathogenic growth or modulating signaling pathways that regulate inflammation.

The structural flexibility of 5-4-(Ethylamino)butylhydantoin allows for diverse chemical modifications, which can be exploited to enhance its pharmacological activity. Researchers have been exploring various synthetic routes to optimize this compound’s efficacy while minimizing side effects. One particularly promising approach involves the use of computational modeling to predict optimal binding interactions between the compound and its target proteins. This computational strategy has already shown success in identifying lead compounds with improved binding affinities and selectivity.

In addition to its potential therapeutic applications, 5-4-(Ethylamino)butylhydantoin has also been investigated for its role in chemical synthesis. Its hydantoin moiety serves as a versatile intermediate in the preparation of more complex molecules. This makes it a valuable building block for the development of novel pharmaceuticals and agrochemicals. The ability to functionalize this compound at multiple sites allows chemists to tailor its properties for specific applications, thereby expanding its utility in industrial and research settings.

The latest advancements in analytical techniques have enabled more precise characterization of 5-4-(Ethylamino)butylhydantoin. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have provided detailed insights into its molecular structure and dynamics. These studies have not only confirmed the compound’s identity but also revealed unexpected properties that may open new avenues for research. For example, NMR studies have shown that the ethylamino group exhibits unique conformational preferences, which could influence its interactions with biological targets.

Another area of interest is the environmental impact of 5-4-(Ethylamino)butylhydantoin. Research has been conducted to assess its biodegradability and toxicity profile under various conditions. These studies are crucial for ensuring that the compound can be used safely in both laboratory and industrial settings without posing significant environmental risks. Preliminary findings suggest that the compound exhibits moderate biodegradability, with degradation products that are less toxic than the parent molecule. This information is essential for developing sustainable practices in pharmaceutical manufacturing.

The future prospects of 5-4-(Ethylamino)butylhydantoin are bright, with ongoing research aimed at uncovering new applications and refining its synthetic pathways. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress in this field. By leveraging cutting-edge technologies such as artificial intelligence (AI) for drug discovery, researchers can more efficiently identify novel derivatives of this compound with enhanced therapeutic potential.

In conclusion, 5-4-(Ethylamino)butylhydantoin (CAS No. 805946-35-4) represents a fascinating subject of study in chemical and pharmaceutical research. Its unique structural features, combined with promising preliminary results from various studies, make it a valuable compound for further exploration. As research continues to unfold, it is expected that this molecule will play an increasingly important role in the development of new treatments and advancements in synthetic chemistry.

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